1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea
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Overview
Description
This usually includes the IUPAC name, other names (common, trade, etc.), and the class of compounds it belongs to.
Synthesis Analysis
This involves a detailed step-by-step process of how the compound is synthesized from its raw materials, including the conditions and catalysts used during the synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and other structural features like bond length, bond angle, etc.Chemical Reactions Analysis
This involves the study of how the compound reacts with other compounds. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, density, molar mass, etc., and chemical properties like reactivity, flammability, etc.Scientific Research Applications
Synthesis and Chemical Properties
Triazine Derivatives Synthesis : Research has focused on the synthesis of 1,3,5-triazine derivatives, highlighting methods for creating compounds with potential biological activity. The synthesis involves cyclization and interaction with various amines and other reagents to produce new compounds, showcasing the versatility and chemical reactivity of triazine-based structures (Zhang Li-hu, 2014).
Kinase Inhibitor Metabolites : Another area of application is in the stereoselective synthesis of active metabolites of potent kinase inhibitors, demonstrating the compound's relevance in medicinal chemistry and drug development. This includes detailed synthesis routes, highlighting the chemical's role in generating pharmacologically active agents (Zecheng Chen et al., 2010).
Chemical Reactions and Derivatives Formation : The compound and its related structures are used in reactions forming various heterocyclic compounds, indicating its utility in creating diverse chemical entities for further application in research and development (V. V. Dovlatyan et al., 2008).
Biological and Pharmacological Research
Phosphatidylinositol-3-Kinase (PI3K)/mTOR Inhibitors : Triazine derivatives, closely related to the chemical of interest, have been studied for their potent inhibitory effects on PI3K/mTOR signaling pathways. These pathways are crucial in cell proliferation and survival, making these derivatives significant in cancer research (A. Venkatesan et al., 2010).
Antiviral Activity : Certain derivatives synthesized from triazine-based compounds have been evaluated for their antiviral activities, showcasing the potential of these chemicals in developing antiviral therapies (B. Selvakumar et al., 2018).
Safety And Hazards
This involves the study of the compound’s toxicity, environmental impact, handling precautions, etc.
Future Directions
This involves potential future applications of the compound, ongoing research, and areas where further research is needed.
properties
IUPAC Name |
1-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]methyl]-3-(3,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N7O2/c1-13-5-6-15(11-14(13)2)21-19(27)20-12-16-22-17(25(3)4)24-18(23-16)26-7-9-28-10-8-26/h5-6,11H,7-10,12H2,1-4H3,(H2,20,21,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWGZUXGGHNROJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NCC2=NC(=NC(=N2)N(C)C)N3CCOCC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(Dimethylamino)-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-(3,4-dimethylphenyl)urea |
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